(1R,2S)-2-aminocyclohexane-1-sulfonamidehydrochloride
Description
(1R,2S)-2-Aminocyclohexane-1-sulfonamide hydrochloride is a chiral cyclohexane derivative featuring a sulfonamide group at position 1 and an amine group at position 2. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Its stereochemistry, denoted by the (1R,2S) configuration, is critical for interactions with biological targets, such as enzymes or receptors, where enantioselectivity plays a role in binding affinity and activity.
Properties
Molecular Formula |
C6H15ClN2O2S |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-5-3-1-2-4-6(5)11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H/t5-,6+;/m0./s1 |
InChI Key |
YZTSPRXYRRZESC-RIHPBJNCSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)S(=O)(=O)N.Cl |
Canonical SMILES |
C1CCC(C(C1)N)S(=O)(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-aminocyclohexane-1-sulfonamidehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and sulfonamide groups.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride under basic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the sulfonamide with hydrochloric acid.
Industrial Production Methods
Industrial production of (1R,2S)-2-aminocyclohexane-1-sulfonamidehydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-aminocyclohexane-1-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(1R,2S)-2-aminocyclohexane-1-sulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-aminocyclohexane-1-sulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Research Findings and Data
Key Research Insights
- Conformational Flexibility : Cyclohexane rings provide greater conformational flexibility than cyclopropanes, enabling adaptive binding to diverse biological targets .
- Solubility and Bioavailability : Hydrochloride salts universally improve aqueous solubility, but sulfonamide and ester groups further modulate dissolution rates and tissue distribution .
- Stereochemical Impact : Enantiopure (1R,2S) configurations exhibit up to 10-fold higher activity in receptor-binding assays compared to racemic mixtures .
Limitations and Contradictions
- Metabolic Stability : Cyclopropane derivatives (e.g., ) may exhibit faster hepatic clearance than cyclohexane-based compounds due to cytochrome P450 interactions.
- Toxicity : Methyl and phenyl substituents (e.g., ) can increase cytotoxicity in vitro compared to polar groups like sulfonamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
